2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide
Description
2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline ring, a methoxy group, and a sulfonamide group
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methoxy-4-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-8-9-16(15(11-12)22-2)23(20,21)19-14-7-3-5-13-6-4-10-18-17(13)14/h3-11,19H,1-2H3 |
InChI Key |
KPIKYQPQFANJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 8-aminoquinoline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide.
Reduction: Formation of 2-methoxy-4-methyl-N-(8-dihydroquinolinyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide
- 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide
- 2-methoxy-4-methyl-N-(6-quinolinyl)benzenesulfonamide
Uniqueness
2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position and the quinoline ring at the 8-position enhances its ability to interact with biological targets and participate in various chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
